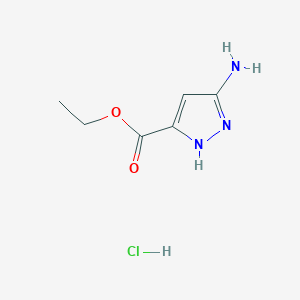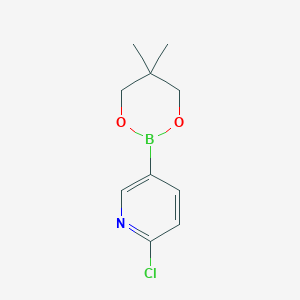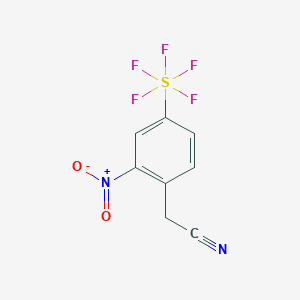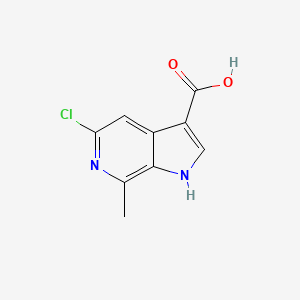![molecular formula C16H18N2O2S B1453085 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline CAS No. 1220039-20-2](/img/structure/B1453085.png)
5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline
Overview
Description
Scientific Research Applications
Anti-Cancer Activity
Compounds related to 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline have been studied for their potential as anti-cancer agents . Specifically, derivatives of this compound have shown inhibitory activity against tubulin polymerization, which is a promising target for cancer therapy . Tubulin is a key protein involved in cell division, and its inhibition can prevent the proliferation of cancer cells.
Tubulin Polymerization Inhibition
The derivatives of the quinoline sulfonamide class, to which the compound belongs, have been identified as new inhibitors of tubulin polymerization . This activity is crucial because it can halt the growth of cancer cells by targeting the microtubules essential for their division.
Synthesis of Novel Derivatives
The compound serves as a lead for the synthesis of novel derivatives with potential pharmacological activities. Researchers have synthesized a series of new quinoline sulfonamide derivatives and confirmed their structures through NMR and MS techniques . These derivatives are then tested for various biological activities, including their anti-cancer potential.
Natural Product Isolation
Derivatives of 3,4-Dihydro-quinolin-2-one, which is structurally related to the compound , have been isolated from natural sources such as extremophilic Streptomyces sp. These natural products have been studied for their bioactive properties, including cytotoxic activities against cancer cell lines .
Antimicrobial Activity
In addition to anti-cancer properties, some derivatives have shown growth inhibitory activity against a panel of bacterial strains. This suggests potential applications in developing new antimicrobial agents .
Cytotoxic Studies
Cytotoxic studies of these compounds against various cancer cell lines provide insights into their effectiveness as anti-cancer agents. The compounds are assayed for their ability to inhibit the growth of cells, which is a critical step in drug development .
Pharmacological Research
The compound’s derivatives are also subjects of pharmacological research, exploring their potential as drugs for various diseases. This includes studying their mechanism of action, efficacy, and safety profile .
Chemical Biology
In chemical biology, these compounds can be used as tools to understand biological processes at the molecular level. By observing how they interact with tubulin and other cellular components, researchers can gain a deeper understanding of cell division and other critical cellular functions .
properties
IUPAC Name |
5-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-21(19,20)16-9-8-13(11-14(16)17)18-10-4-6-12-5-2-3-7-15(12)18/h2-3,5,7-9,11H,4,6,10,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXFWSYHGCQIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCCC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride](/img/structure/B1453002.png)


![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1453006.png)

![1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylmethanamine dihydrochloride](/img/structure/B1453011.png)





![Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1453020.png)

